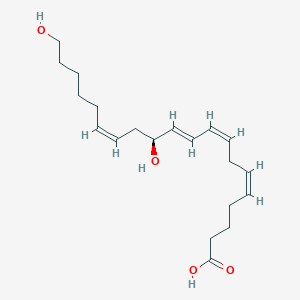
12(S),20-diHETE
Descripción general
Descripción
12(S),20-DiHETE is an arachidonic acid metabolite that participates in transcellular biosynthesis . It has been demonstrated to be formed from 12-hydroxyeicosatetraenoic acid (12-HETE) during interaction between platelets and unstimulated neutrophils .
Synthesis Analysis
This compound is formed from 12-hydroxyeicosatetraenoic acid (12-HETE) during interaction between platelets and unstimulated neutrophils . This formation has been shown to be blocked by cytochrome P-450 inhibitors and leukotriene B4 . It can also be synthesized by incubation of purified 12-HETE with neutrophils .
Molecular Structure Analysis
The molecular formula of this compound is C20H32O4 . It has a molecular weight of 336.47 .
Chemical Reactions Analysis
This compound is formed from 12-hydroxyeicosatetraenoic acid (12-HETE) during interaction between platelets and unstimulated neutrophils . This formation has been shown to be blocked by cytochrome P-450 inhibitors and leukotriene B4 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 336.47 and a molecular formula of C20H32O4 .
Aplicaciones Científicas De Investigación
Platelet-Neutrophil Interactions
12(S),20-diHETE plays a significant role in platelet-neutrophil interactions. It is a metabolite synthesized from 12-HETE by unstimulated neutrophils through a cytochrome P-450 enzyme system. This process is crucial in physiological and pathological processes like hemostasis, thrombosis, and inflammation. The formation of this compound and its subsequent metabolites illustrates multicellular metabolic events occurring during these critical biological processes (Marcus et al., 1988).
Vascular Applications
This compound has been identified to induce vasodilation in precontracted canine arteries. This highlights its potential role in vascular biology and the regulation of blood vessel tone (Falck et al., 1994).
Biochemical Properties and Synthesis
The biochemical properties and synthesis pathways of this compound have been extensively studied. This includes research on the mechanisms of its omega-hydroxylation by neutrophils and its synthesis utilizing carbohydrate-derived bis-lactol as a chiral agent. These studies provide deeper insights into its structure and function, highlighting its potential in biochemical research and therapeutic applications (Jagadeesh et al., 2004).
Cholesterol Metabolism and Vascular Health
This compound, along with other lipoxygenase-derived mono- and dihydroxy acids, has been found to activate cholesteryl ester hydrolysis in smooth muscle cells. This suggests a role in regulating cholesterol metabolism and possibly influencing vascular health and disease processes (Hajjar et al., 1989).
Mecanismo De Acción
Target of Action
12(S),20-diHETE, a derivative of 12-HETE, primarily targets the cytochrome P450 enzymes , specifically the isoforms leukotriene-B4 20-monooxygenase: Cytochrome P450, family 4, subfamily F, polypeptide 2 (CYP4F2) and Cytochrome P450, family 4, subfamily F, polypeptide 3 (CYP4F3) . These enzymes play a crucial role in the metabolism of arachidonic acid, a key component in the inflammatory response.
Mode of Action
The compound interacts with its targets by undergoing enzymatic reduction. Arachidonic acid is converted to 12 ®-HPETE and 12 (S)-HPETE by the enzymes ALOX12B and ALOX12 respectively . These are further reduced to 12 ®-HETE and 12 (S)-HETE by Glutathione peroxidase 1 (GPX1) or Glutathione peroxidase 4 (GPX4) . 12 (S)-HETE is then oxidized to 12 (S),20-DiHETE by the cytochrome P450 enzymes CYP4F2 and CYP4F3 .
Biochemical Pathways
This compound is involved in the arachidonic acid metabolic pathway . This pathway is crucial for the production of eicosanoids, which are signaling molecules that mediate inflammatory and anaphylactic reactions. The production of this compound from 12(S)-HETE represents a branch of this pathway, leading to the formation of a compound with unique biological activities.
Pharmacokinetics
It is also likely to be metabolized and excreted by the liver and kidneys, similar to other eicosanoids .
Result of Action
It is known that eicosanoids, including hetes, play important roles in inflammation, allergy, fever, and other immune responses . They can also affect platelet aggregation, smooth muscle contraction, and secretion of certain hormones .
Action Environment
The action of this compound, like other eicosanoids, can be influenced by various environmental factors. For example, the presence of other inflammatory mediators can enhance or suppress its effects. Additionally, factors such as pH and temperature can affect the stability and efficacy of the compound .
Safety and Hazards
Propiedades
IUPAC Name |
(5Z,8Z,10E,12S,14Z)-12,20-dihydroxyicosa-5,8,10,14-tetraenoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c21-18-14-10-6-5-8-12-16-19(22)15-11-7-3-1-2-4-9-13-17-20(23)24/h2-4,7-8,11-12,15,19,21-22H,1,5-6,9-10,13-14,16-18H2,(H,23,24)/b4-2-,7-3-,12-8-,15-11+/t19-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPDGIJXOAHJRW-SPEZKLIQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC=CCC(C=CC=CCC=CCCCC(=O)O)O)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC/C=C\C[C@@H](/C=C/C=C\C/C=C\CCCC(=O)O)O)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



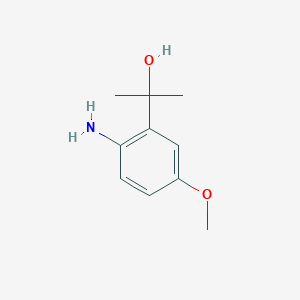
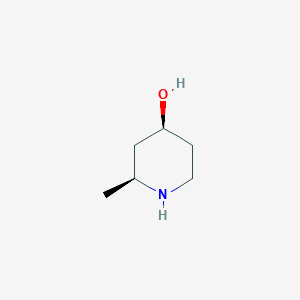
![(2R,4'R,8a'R)-1-(tert-butoxycarbonyl)-6'-oxohexahydrospiro[pyrrolidine-2,7'-pyrrolo[2,1-b][1,3]thiazine]-4'-carboxylic acid](/img/structure/B3164988.png)
![(2S)-[[N-(tert-Butoxycarbonyl)-N-methyl-L-alanyl]amino](cyclohexyl)ethanoic acid](/img/structure/B3164989.png)

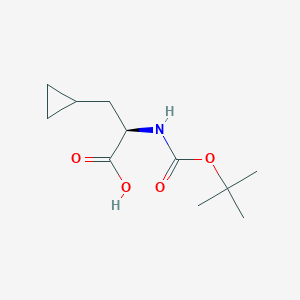

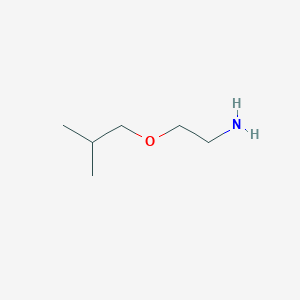
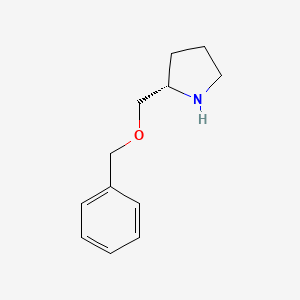
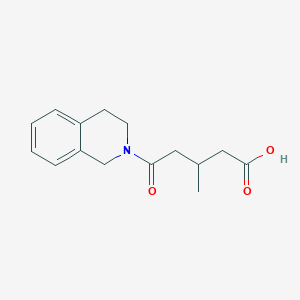

![3-[4-[2-(3-Methylphenoxy)acetyl]piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B3165071.png)
![3-[4-(3-Methylbenzoyl)piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B3165074.png)
![3-oxo-3-[4-(2-phenoxyacetyl)piperazin-1-yl]propanoic Acid](/img/structure/B3165085.png)